molecular formula C14H21NO3 B13960767 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol

Cat. No.: B13960767
M. Wt: 251.32 g/mol
InChI Key: ZZKYWTZAYWEOLB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a benzo-dioxin moiety and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:

    Formation of the Benzo-dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Isopropylamino Group: This step often involves nucleophilic substitution reactions where an isopropylamine is introduced to the benzo-dioxin intermediate.

    Final Assembly: The final step involves the coupling of the benzo-dioxin and isopropylamino intermediates under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo-dioxin moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isopropylamino group, potentially converting it to a primary amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound may be explored for its pharmacological properties. Its potential as a therapeutic agent could be investigated in various disease models.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. Potential pathways could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol
  • 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol

Uniqueness

The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol lies in its specific structural features, such as the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C14H21NO3/c1-10(2)15-12(6-7-16)11-4-3-5-13-14(11)18-9-8-17-13/h3-5,10,12,15-16H,6-9H2,1-2H3

InChI Key

ZZKYWTZAYWEOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

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